1,2-Difluoro-3-(heptyloxy)benzene
Overview
Description
1,2-Difluoro-3-(heptyloxy)benzene is an organic compound with the molecular formula C13H18F2O It consists of a benzene ring substituted with two fluorine atoms at the 1 and 2 positions and a heptyloxy group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3-(heptyloxy)benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing complex organic molecules .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring that it meets the required purity and quality standards .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-(heptyloxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a common method for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Utilized in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Employed in redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions typically produce biaryl compounds.
Scientific Research Applications
1,2-Difluoro-3-(heptyloxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-difluoro-3-(heptyloxy)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms and the heptyloxy group contribute to its unique chemical reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4-(heptyloxy)benzene: Similar structure but with the heptyloxy group at the 4 position.
1,3-Difluoro-2-(heptyloxy)benzene: Similar structure but with the fluorine atoms at the 1 and 3 positions.
1,2-Difluoro-3-(methoxy)benzene: Similar structure but with a methoxy group instead of a heptyloxy group.
Uniqueness
1,2-Difluoro-3-(heptyloxy)benzene is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,2-difluoro-3-heptoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O/c1-2-3-4-5-6-10-16-12-9-7-8-11(14)13(12)15/h7-9H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLNCGIPFFKTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C(=CC=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614412 | |
Record name | 1,2-Difluoro-3-(heptyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122265-84-3 | |
Record name | 1,2-Difluoro-3-(heptyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30614412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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